molecular formula C12H20N2O3 B8469357 [3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol

[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol

Cat. No.: B8469357
M. Wt: 240.30 g/mol
InChI Key: GIJDFIWUZWCEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

[3-(3-piperidin-1-ylpropoxy)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C12H20N2O3/c15-10-11-9-12(13-17-11)16-8-4-7-14-5-2-1-3-6-14/h9,15H,1-8,10H2

InChI Key

GIJDFIWUZWCEFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=NOC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-piperidin-1-yl-propoxy)-isoxazole-5-carboxylic acid methyl ester (0.200 g, 0.750 mmol) in EtOH (15 mL) was added NaBH4 (0.358 g, 11.2 mmol) was slowly over 30 min. The reaction mixture was heated at reflux overnight, then was cooled to rt and quenched by the addition of 1 N NaOH (10 mL). The mixture was stirred for 1 h, and then was extracted with DCM (3×30 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated to yield the desired alcohol (0.177 g, 99%). MS (ESI): exact mass calcd. for C12H20N2O3, 240.15; m/z found, 241.3 [M+H]+.
Name
3-(3-piperidin-1-yl-propoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.358 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

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